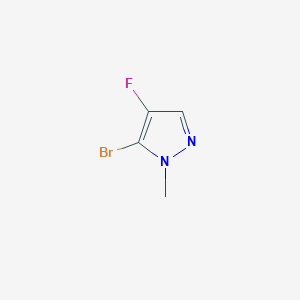

5-bromo-4-fluoro-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

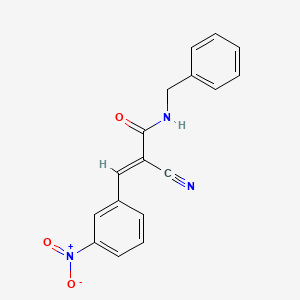

“5-bromo-4-fluoro-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C4H4BrFN2 and a molecular weight of 178.99 . It is a pyrazole derivative, which is a class of compounds containing a pyrazole ring, a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . A variety of methods have been developed for the synthesis of pyrazoles, including the use of palladium catalysts and copper-catalyzed aerobic oxidative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C4H4BrFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 . This indicates that the molecule consists of a pyrazole ring substituted with a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 1-position .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and coupling reactions with aryl triflates .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Synthesis of N-Methyl-Chromeno[2,3-d]pyrazol-9-one

N-Methylation of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane leads to regioselective formation of the compound 2a. This process facilitates the introduction of various substituents at position 5, enabling the efficient conversion to N-methyl-chromeno[2,3-d]pyrazol-9-one (Hanamoto et al., 2008).

2. Facilitating Heterocyclization in Fluorinated Pyrazoles

The compound has been used in the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles through heterocyclization. This method is versatile and applicable to various derivatives including aromatic, aliphatic, and carbohydrate derivatives, demonstrating complete regiospecificity (Bouillon et al., 2001).

3. In-Situ Reaction and Antitumor Activity

In-situ reactions involving 5-bromo-4-fluoro-1-methyl-1H-pyrazole have led to the formation of novel compounds with potential antitumor activity. These compounds demonstrated selective cytotoxicity against tumor cell lines without harming normal liver cells, indicating their therapeutic potential (Huang et al., 2017).

4. Structural Characterization in Pyrazole Compounds

Structural studies of N-substituted pyrazolines, involving compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have helped in understanding the dihedral angles and molecular conformation crucial for chemical reactions and potential applications (Loh et al., 2013).

5. Tautomerism Studies

Research into tautomerism in 4-bromo-1H-pyrazoles has revealed insights into the behavior of these compounds in solid state and solution, which is fundamental for understanding their chemical properties and potential applications (Trofimenko et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 17899 , which may influence its bioavailability.

Result of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-4-fluoro-1-methyl-1H-pyrazole. For instance, the compound is stored at 4°C to maintain its stability .

Properties

IUPAC Name |

5-bromo-4-fluoro-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHUJWQVOJTUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935264-08-6 |

Source

|

| Record name | 5-bromo-4-fluoro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

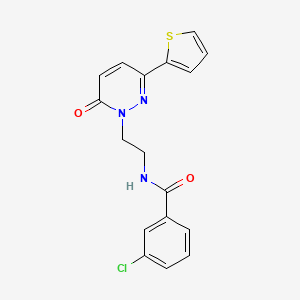

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)

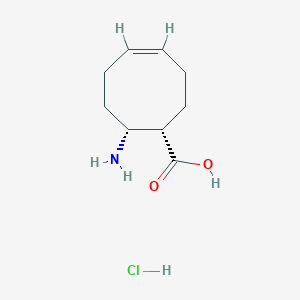

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

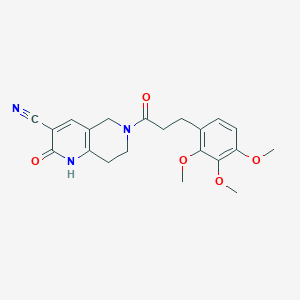

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

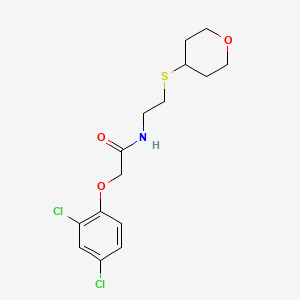

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)